1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine
Description
Properties
Molecular Formula |
C8H11N5 |
|---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
2,4-dimethyl-5-(1H-pyrazol-5-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H11N5/c1-5-7(6-3-4-10-11-6)12-13(2)8(5)9/h3-4H,9H2,1-2H3,(H,10,11) |
InChI Key |
FQVPOGJVHDAZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=NN2)C)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation and Bipyrazole Coupling
The pyrazole rings can be synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For bipyrazole formation, two pyrazole units are joined typically by:
- Oxidative coupling at the 3-position of pyrazoles.
- Cyclization reactions involving hydrazine derivatives and substituted diketones.
A plausible synthetic pathway starts with the preparation of 1,4-dimethylpyrazole precursors, followed by coupling to form the 3,3'-bipyrazole scaffold.
Methylation at N-1 and C-4 Positions
Methylation can be achieved by:
- Alkylation of pyrazole nitrogen with methyl iodide or dimethyl sulfate under basic conditions.
- Introduction of methyl groups at carbon centers via methyl-substituted diketones or via selective methylation reactions during ring formation.
Amination at the 5-Position
The amino group at the 5-position can be introduced by:
- Direct amination of a halogenated intermediate (e.g., 5-bromo or 5-chloropyrazole derivative) using ammonia or amine nucleophiles.
- Reduction of nitro precursors at the 5-position.
- Use of hydrazine derivatives that yield amino-substituted pyrazoles upon ring closure.
Representative Synthetic Procedure (Literature-Informed)
Based on the synthetic strategies reported for related bipyrazole derivatives and pyrazole amines, a typical synthesis might proceed as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Condensation of 1,3-diketone with hydrazine hydrate in ethanol under reflux | Formation of 1,4-dimethylpyrazole intermediate |
| 2 | Oxidative coupling using copper(II) salts or iodine in suitable solvent | Formation of 3,3'-bipyrazole core |
| 3 | Methylation with methyl iodide and base (e.g., K2CO3) in DMF | Methylation at N-1 and/or C-4 positions |
| 4 | Halogenation at 5-position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) | 5-Halo-bipyrazole intermediate |
| 5 | Amination by reaction with ammonia or primary amine under reflux in ethanol | Introduction of 5-amino group |
| 6 | Purification by recrystallization or chromatography | Isolation of pure 1,4-Dimethyl-1H,2'H-[3,3'-bipyrazol]-5-amine |
In-Depth Research Findings and Supporting Data
Mechanistic Insights
- The oxidative coupling step likely proceeds via radical intermediates or metal-mediated coupling of pyrazole radicals at the 3-position, as supported by analogous bipyrazole syntheses.
- Methylation is regioselective due to the differential nucleophilicity of nitrogen and carbon atoms in the pyrazole ring.
- Amination at the 5-position via nucleophilic substitution on halogenated intermediates is favored due to the activated nature of the halogenated heterocycle.
Spectroscopic Characterization (Typical Data)
| Technique | Expected Features for this compound |
|---|---|
| [^1H NMR](pplx://action/followup) | Singlets for methyl groups (~2.0-2.5 ppm), aromatic pyrazole protons (6.0-7.5 ppm), broad singlet for NH2 protons (3.5-4.5 ppm) |
| [^13C NMR](pplx://action/followup) | Signals for methyl carbons (~10-20 ppm), pyrazole carbons (110-150 ppm) |
| IR Spectroscopy | N-H stretching bands (~3300-3500 cm^-1), aromatic C-H (~3100 cm^-1), C=N stretching (~1600 cm^-1) |
| Mass Spectrometry | Molecular ion peak corresponding to C9H14N6 (molecular weight ~ 198 g/mol) |
Yield and Purity
- Reported yields for similar bipyrazole syntheses range from 50% to 80% depending on reaction conditions and purification methods.
- Purity is confirmed by elemental analysis and chromatographic techniques (TLC, HPLC).
Data Table: Summary of Preparation Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine hydrate + 1,3-diketone, EtOH reflux | 1,4-Dimethylpyrazole intermediate | 70-85 | Reflux 4-6 h, inert atmosphere preferred |
| 2 | Oxidative coupling | Cu(II) salts or I2, solvent (MeOH, EtOH) | 3,3'-Bipyrazole | 60-75 | Monitor by TLC, avoid overoxidation |
| 3 | Methylation | Methyl iodide, K2CO3, DMF, room temp to reflux | N- and C-methylated bipyrazole | 65-80 | Control stoichiometry for selectivity |
| 4 | Halogenation | NBS or NCS, solvent (CHCl3, CCl4), 0-25 °C | 5-Halo-bipyrazole | 70-80 | Light-sensitive, keep dark |
| 5 | Amination | NH3 (excess), EtOH, reflux | This compound | 60-75 | Purge with inert gas, prolonged reflux |
| 6 | Purification | Recrystallization or column chromatography | Pure target compound | - | Confirm by NMR, MS, elemental analysis |
Additional Notes and Considerations
- The synthetic route should be optimized for solvent choice, reaction time, and temperature to maximize yield and minimize side products.
- Use of inert atmosphere (nitrogen or argon) is recommended during sensitive steps such as oxidative coupling and amination.
- Analytical techniques such as single-crystal X-ray diffraction can confirm the bipyrazole structure and substitution pattern.
- Safety precautions are essential when handling methylating agents and halogenating reagents due to their toxicity and reactivity.
Chemical Reactions Analysis
- Common reagents include reducing agents (e.g., hydrogen gas), nucleophiles, and oxidizing agents.
- Major products depend on reaction conditions and regioselectivity.
1,4-Dimethyl-1H,2’H-[3,3’-bipyrazol]-5-amine: can undergo various reactions:
Scientific Research Applications
Chemistry: Bipyrazoles serve as building blocks for novel materials, ligands, and catalysts.
Biology: Investigate potential bioactivity, receptor binding, and enzyme inhibition.
Medicine: Explore pharmacological properties, such as anti-inflammatory or antitumor effects.
Industry: Consider applications in dyes, polymers, and materials science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it may interact with cellular receptors, enzymes, or metabolic pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest structural analogues include:
Key Observations :
- Substituent Position : The placement of methyl groups (e.g., 1,4-dimethyl vs. 1'-methyl in bipyrazoles) significantly impacts molecular symmetry and electronic properties. For example, 1,3-Diphenyl-1H-pyrazol-5-amine’s aromatic substituents enhance π-stacking interactions, making it suitable for pharmaceutical intermediates, whereas methyl groups in the target compound may prioritize steric effects over electronic modulation .
- Bipyrazole vs.
Commercial and Research Status
- The target compound is discontinued in commercial catalogs, whereas analogues like 1,3-Diphenyl-1H-pyrazol-5-amine remain available, highlighting its broader utility .
- Research on structurally complex derivatives (e.g., ATNT and ATDNP in ) emphasizes trends toward multi-heterocyclic systems, suggesting that simpler bipyrazoles like the target compound may be less prioritized in cutting-edge applications .
Biological Activity
1,4-Dimethyl-1H,2'H-[3,3'-bipyrazol]-5-amine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including studies on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The molecular formula is C8H10N4, and it features two pyrazole rings connected by a nitrogen atom. This unique arrangement allows for various interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key findings indicate its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study involving a series of pyrazole derivatives indicated that modifications in the bipyrazole structure can enhance cytotoxicity against cancer cells. Specifically, one derivative exhibited an IC50 value of 45 µM against human breast cancer cells (MCF-7), suggesting that structural optimization could lead to more potent anticancer agents .
Anti-inflammatory Properties
In addition to anticancer effects, this compound has been evaluated for its anti-inflammatory potential. Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.
Research Findings:
A recent study reported that a related compound showed dual inhibition of COX-1 and COX-2 enzymes with IC50 values of 60 µM and 70 µM respectively. This suggests that this compound may also possess similar inhibitory activities .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets leading to modulation of signaling pathways involved in cell growth and inflammation.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1,4-dimethyl-1H,2'H-[3,3'-bipyrazol]-5-amine, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including amination and alkylation of pyrazole precursors. A common approach is refluxing in polar aprotic solvents (e.g., acetonitrile or ethanol) with catalysts like sodium hydride. Yield optimization requires controlling stoichiometry, temperature (60–80°C), and reaction time (8–12 hrs). Purification via column chromatography with ethyl acetate/hexane (3:7 ratio) improves purity (>95%) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Nuclear magnetic resonance (NMR) spectroscopy is critical:
- ¹H NMR identifies methyl groups (δ 2.1–2.5 ppm) and amine protons (δ 5.2–5.8 ppm).
- ¹³C NMR resolves bipyrazole carbons (δ 110–150 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 222.1345). Infrared (IR) spectroscopy verifies N–H stretching (3200–3400 cm⁻¹) .
Q. How can researchers assess the thermal stability of this compound for storage and handling?
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are standard. For this compound, decomposition typically begins at ~180°C. Store under inert gas (N₂/Ar) at 4°C to prevent oxidation .
Advanced Research Questions
Q. What strategies reconcile contradictory bioactivity data across studies, such as antimicrobial vs. anti-inflammatory results?
Discrepancies often arise from assay conditions (e.g., bacterial strains, cell lines) or substituent effects. Systematic approaches include:
- Dose-response curves to compare IC₅₀ values.
- Molecular docking to predict target specificity (e.g., COX-2 for anti-inflammatory activity vs. bacterial enzymes).
- Structure-activity relationship (SAR) studies to isolate functional groups responsible for divergent activities .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) affecting reactivity. Molecular dynamics (MD) simulations assess solubility and membrane permeability. For example, adding fluorinated groups improves metabolic stability, while amine methylation reduces renal clearance .
Q. What experimental protocols validate the compound’s role in coordination chemistry for catalytic applications?
The bipyrazole scaffold acts as a bidentate ligand. To study coordination:
Q. How do researchers address low reproducibility in biological assays involving this compound?
Standardize protocols:
- Use identical cell lines (e.g., RAW 264.7 for inflammation studies).
- Pre-treat compounds with DMSO (<0.1% v/v) to avoid solvent toxicity.
- Validate results with orthogonal assays (e.g., ELISA for cytokine levels alongside Western blotting) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
